
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one is a compound that belongs to the indole family, which is known for its diverse biological and pharmacological activities. This compound features an indole core structure with an aminoethyl side chain and two methyl groups at positions 5 and 7. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one typically involves the formation of the indole core followed by the introduction of the aminoethyl side chain. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. Subsequent steps include the alkylation of the indole nitrogen with an appropriate ethylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce indoline compounds. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity .
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-5,7-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to serotonin receptors, influencing neurotransmission and modulating various physiological processes. The compound’s indole structure allows it to interact with enzymes and receptors involved in oxidative stress and inflammation, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: Shares the indole core and aminoethyl side chain but lacks the methyl groups at positions 5 and 7.
Serotonin: Similar structure but with a hydroxyl group at position 5 instead of a methyl group.
Melatonin: Contains an additional methoxy group at position 5 and an acetyl group on the aminoethyl side chain.
Uniqueness
3-(2-Aminoethyl)-5,7-dimethylindolin-2-one is unique due to the presence of methyl groups at positions 5 and 7, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-5,7-dimethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-7-5-8(2)11-10(6-7)9(3-4-13)12(15)14-11/h5-6,9H,3-4,13H2,1-2H3,(H,14,15) |
Clave InChI |
QBJRNSILCYUKJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(C(=O)N2)CCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


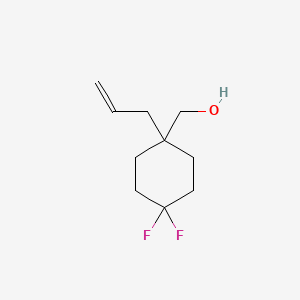


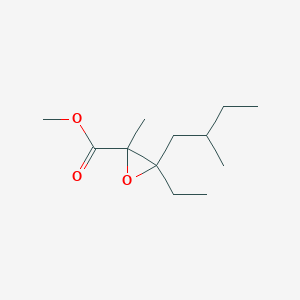
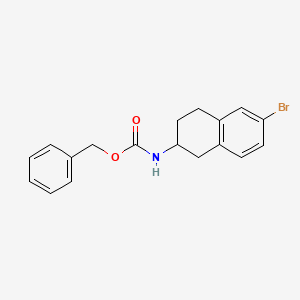

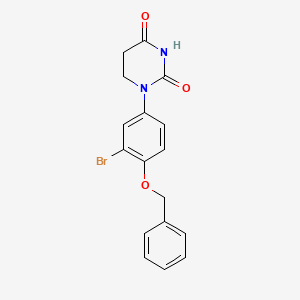
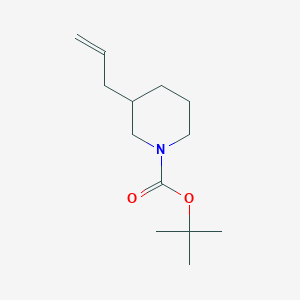
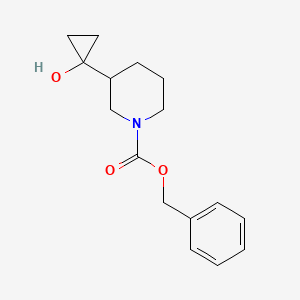
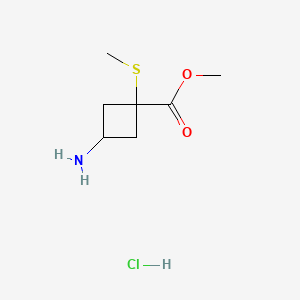

![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
